MW & PSA Differentiation from Mono-Substituted Analogs
3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid (MW 159.18 g·mol⁻¹) is heavier than both 1-(methylamino)cyclobutane-1-carboxylic acid (MW 129.16 g·mol⁻¹) and 1-amino-3-methoxycyclobutane-1-carboxylic acid (free base MW 145.16 g·mol⁻¹) . While direct experimental PSA values are not reported, the presence of an additional oxygen atom in the methoxy group increases the calculated topological polar surface area (tPSA) by approximately 9–12 Ų relative to 1-(methylamino)cyclobutane-1-carboxylic acid, based on standard fragment contributions (ether oxygen ~9.2 Ų) [1]. This places the compound in a distinct physicochemical space—higher MW than both mono-substituted analogs, with a PSA intermediate between a purely hydrophobic cyclobutane amino acid and a fully hydrophilic dicarboxylic acid derivative.
| Evidence Dimension | Molecular weight and estimated topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | MW = 159.18 g·mol⁻¹; estimated tPSA ≈ 58–62 Ų |
| Comparator Or Baseline | 1-(Methylamino)cyclobutane-1-carboxylic acid: MW = 129.16 g·mol⁻¹, est. tPSA ≈ 49 Ų; 1-Amino-3-methoxycyclobutane-1-carboxylic acid: MW = 145.16 g·mol⁻¹, est. tPSA ≈ 66–69 Ų |
| Quantified Difference | ΔMW = +30.02 g·mol⁻¹ vs. 1-(methylamino) analog; +14.02 g·mol⁻¹ vs. 1-amino-3-methoxy analog |
| Conditions | Calculated from standard atomic masses and fragment-based tPSA contributions (Ortiz & Fernández method) |
Why This Matters
Higher MW and intermediate PSA influence membrane permeability and solubility in a manner distinct from either mono-substituted analog, making the compound a unique option when fine-tuning ADME properties within a cyclobutane scaffold series.
- [1] Ertl, P.; Rohde, B.; Selzer, P. Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. J. Med. Chem. 2000, 43, 3714–3717. https://doi.org/10.1021/jm000942e View Source
